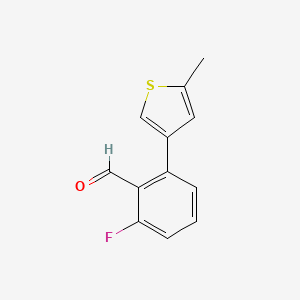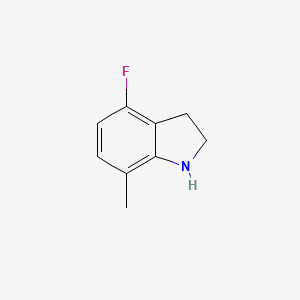
4-fluoro-7-methyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-7-methyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound features a fluorine atom at the 4th position and a methyl group at the 7th position on the indole ring, making it unique in its chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-7-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and cyclohexanone derivatives under acidic conditions . Another method involves the use of methanesulfonic acid in methanol under reflux conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-7-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-fluoro-7-methyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-fluoro-7-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
7-fluoro-1-methyl-2,3-dihydro-1H-indole-2,3-dione: This compound has a similar structure but with different functional groups.
4-fluoro-3-methylindole: This compound has a similar fluorine substitution but differs in the position of the methyl group.
Uniqueness
4-fluoro-7-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methyl groups on the indole ring can enhance its stability and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H10FN |
|---|---|
Peso molecular |
151.18 g/mol |
Nombre IUPAC |
4-fluoro-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3 |
Clave InChI |
QVJXMGFKPJRYIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)F)CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


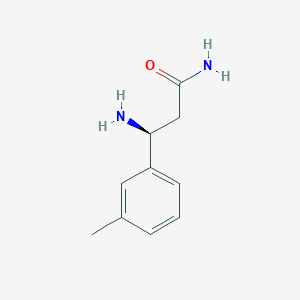

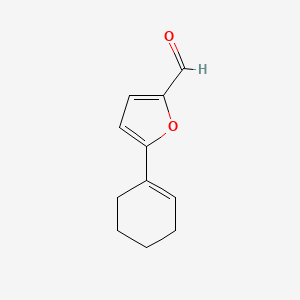


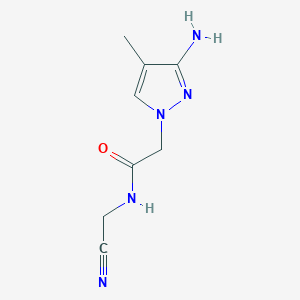

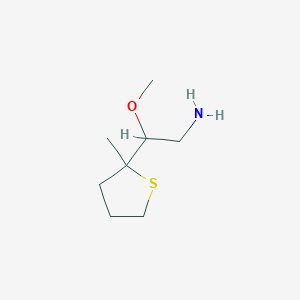

![2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B13307888.png)
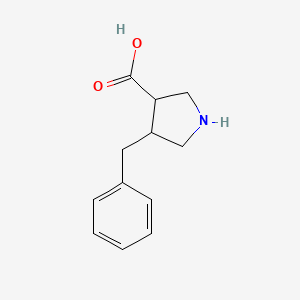

![N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide](/img/structure/B13307911.png)
